MFCD02341772

Description

MFCD02341772 is a chemical compound identified by its Molecular Design Limited (MDL) number. This analysis leverages generalized protocols for compound comparison, emphasizing structural analogs, functional similarities, and physicochemical properties .

Properties

IUPAC Name |

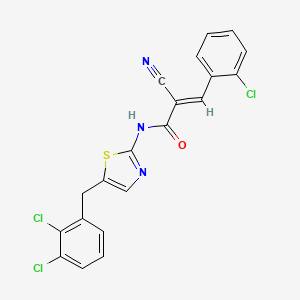

(E)-3-(2-chlorophenyl)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl3N3OS/c21-16-6-2-1-4-12(16)8-14(10-24)19(27)26-20-25-11-15(28-20)9-13-5-3-7-17(22)18(13)23/h1-8,11H,9H2,(H,25,26,27)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRMMMAQPJTJPT-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02341772 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving advanced techniques such as high-pressure reactions and automated monitoring systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02341772 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used

Scientific Research Applications

MFCD02341772 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD02341772 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The following comparison is structured using parameters from peer-reviewed methodologies and analogous compounds described in the evidence. Key criteria include molecular structure, physicochemical properties, reactivity, and functional applications.

Structural Analogs

Based on the similarity scoring systems in and , compounds with structural or functional resemblance to MFCD02341772 might include:

Key Observations :

- Substituent Effects : Halogenated or trifluoromethyl groups (e.g., 1533-03-5) enhance thermal stability and lipophilicity, impacting bioavailability and industrial applications .

Physicochemical Properties

Hypothetical properties for this compound can be inferred using predictive models and experimental data from analogs:

Implications :

- Lipophilicity : Higher Log P values (e.g., 1533-03-5) correlate with improved membrane permeability but reduced aqueous solubility .

- Polar Surface Area (TPSA) : Lower TPSA (e.g., 40.46 Ų) may enhance blood-brain barrier penetration, relevant for neuroactive compounds .

Functional and Reactivity Comparisons

emphasizes comparing reactivity, thermal stability, and molecular weight effects:

Reactivity :

Thermal Stability :

Molecular Weight :

Industrial and Pharmaceutical Relevance

- 1533-03-5 : Used as a fluorinated intermediate in agrochemicals and liquid crystal displays due to its stability and electronic properties .

- 56469-02-4 : Explored as a precursor for antihypertensive agents, leveraging its heterocyclic scaffold .

Methodological Insights

- Synthetic Protocols : Green chemistry approaches (e.g., ionic liquid catalysts in 1761-61-1’s synthesis) improve yield and sustainability .

- Analytical Techniques : High-performance liquid chromatography (HPLC) and spectral characterization (NMR, IR) are critical for validating purity and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.